REACTION_CXSMILES
|
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[OH:11].[C:12](O)(=[O:14])[CH3:13]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[OH:11][C:2]1[C:3]([C:12](=[O:14])[CH3:13])=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:1]=1
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=2CCCCC12)O
|
Name
|
|
Quantity
|
1.07 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting dark cherry-colored mixture was stirred at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with argon at room temperature
|
Type
|
STIRRING
|
Details
|
The resulting thick solution was stirred at room temperature for 15 min
|
Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
brought to 120° C.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir at this temperature for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (30 mL)
|
Type
|
CUSTOM
|
Details
|
A cloudy solution was obtained which
|
Type
|
EXTRACTION
|
Details
|
was easily extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of hexanes/EtOAc (95/5)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC=2CCCCC2C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |